7-Chlorothieno[3,2-c]pyridin-4(5H)-one
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Overview
Description
Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is a chemical compound. It is a derivative of thieno[3,2-c]pyridin-4(5H)-one . Thieno[3,2-c]pyridin-4(5H)-one derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- involves several steps. One approach involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis
The molecular structure of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is complex. The compound is a bicyclic heteroaromatic motif with a hydrogen bond donor–acceptor hinge binder motif . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . The compound can also interact with the hinge region of kinase proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- include its melting point and infrared (IR) spectrum . The compound has a melting point of 210°C . Its IR spectrum shows peaks at 1588 (C=N) and 1628 (C=O) .Scientific Research Applications
Synthesis and Chemical Properties
Thieno[3,2-c]pyridin-4(5H)-one derivatives have been synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For example, Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes was employed for an efficient synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones, highlighting a one-pot route to these compounds with DDQ as an oxidant (Huang et al., 2012). Furthermore, the synthesis of Thieno-Fused Five- and Six-Membered Nitrogen and Oxygen Heterocycles through intramolecular heteroannulation of 4,5-substituted 3-amino or 3-hydroxy 2-functionalized thiophenes illustrates the compound's potential for creating a wide range of heterocyclic structures (Acharya et al., 2017).
Biological Activities
Several studies have focused on the biological activities of thieno[3,2-c]pyridin-4(5H)-one derivatives. For instance, some derivatives have been evaluated for their anticancer activity, with certain compounds displaying potent growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell line (HCT 116), showcasing the potential therapeutic applications of these compounds (Elansary et al., 2012). Moreover, fluorescence studies on potential antitumor 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been conducted, with compounds demonstrating significant fluorescence properties, suggesting their use in fluorescence imaging and as potential antitumor agents (Carvalho et al., 2013).
Photophysical Properties
The photophysical properties of thieno[3,2-c]pyridin-4(5H)-one derivatives have also been explored, indicating their potential in material science. The Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives study revealed that substituents have a significant impact on the fluorescence properties of these compounds, which could be beneficial in the development of new fluorescent materials (Chavan et al., 2017).
Future Directions
Properties
IUPAC Name |
7-chloro-5H-thieno[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIBZJDLXCTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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